molecular formula C13H11FO4S B311234 4-Methoxyphenyl 4-fluorobenzenesulfonate

4-Methoxyphenyl 4-fluorobenzenesulfonate

Cat. No.: B311234
M. Wt: 282.29 g/mol
InChI Key: HTHDRBATKQIQKB-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 4-fluorobenzenesulfonate is an aryl sulfonate ester characterized by a methoxy group (-OCH₃) at the para position of the phenyl ring and a 4-fluorobenzenesulfonate moiety. This compound is structurally significant due to the electron-donating methoxy group and electron-withdrawing fluorine substituent, which influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C13H11FO4S

Molecular Weight

282.29 g/mol

IUPAC Name

(4-methoxyphenyl) 4-fluorobenzenesulfonate

InChI

InChI=1S/C13H11FO4S/c1-17-11-4-6-12(7-5-11)18-19(15,16)13-8-2-10(14)3-9-13/h2-9H,1H3

InChI Key

HTHDRBATKQIQKB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)F

Canonical SMILES

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Methoxyphenyl 4-fluorobenzenesulfonate with structurally related aryl sulfonate esters, emphasizing substituent effects, molecular properties, and biological activities:

Compound Name Substituents Molecular Weight Key Properties/Biological Activity Reference
This compound -OCH₃ (para), -F (para) ~292.28 (estimated) Hypothesized enhanced solubility and enzyme binding due to electronic effects of -OCH₃ and -F. Inferred
4-Methoxyphenyl trifluoromethanesulfonate -OCH₃ (para), -CF₃ 280.23 High reactivity as a triflate; used in coupling reactions. Lower hydrolytic stability vs. sulfonates.
4-Formylphenyl 4-methylbenzenesulfonate -CHO (para), -CH₃ (para) 276.31 Polar formyl group increases crystallinity; used in intermediates for Schiff base synthesis.
(4-Bromophenyl) 4-methylbenzenesulfonate -Br (para), -CH₃ (para) 327.21 Heavy atom effect enhances X-ray diffraction properties; lower biological activity due to steric bulk.
4-(4-Cyano-2-fluorophenoxy)phenyl tosylate -CN, -F (ortho), -CH₃ (para) 383.36 Herbicidal activity; cyano group improves membrane permeability.
4-Methoxyphenyl 4-chlorobenzenesulfonate -OCH₃ (para), -Cl (para) 302.74 Potent urease inhibition (IC₅₀ = 8.37 μM); chlorine enhances electrophilicity.

Key Observations:

Fluorine (-F): Reduces metabolic degradation and increases bioavailability. In urease inhibitors, 4-fluorophenyl analogs (e.g., compound 5c) exhibit IC₅₀ = 6.93 μM, slightly less potent than 4-methoxy derivatives (IC₅₀ = 5.91 μM) . Chlorine (-Cl) and Bromine (-Br): Increase molecular weight and steric hindrance, often reducing enzymatic binding efficiency compared to -F or -OCH₃ .

Electronic and Steric Considerations :

  • The para-methoxy group donates electrons via resonance, activating the phenyl ring toward electrophilic substitution, while the 4-fluorobenzenesulfonate withdraws electrons, creating a polarized sulfonate ester bond. This duality may enhance reactivity in nucleophilic displacement reactions .
  • Steric bulk from substituents like bromine or methyl groups (e.g., 4-methylbenzenesulfonate in ) can hinder interactions with enzyme active sites, as observed in reduced urease inhibition for 4-chlorophenyl vs. 4-methoxyphenyl derivatives .

Synthetic Utility: Analogs like 4-cyanophenyl tosylates () are synthesized via nucleophilic aromatic substitution, highlighting the versatility of sulfonate esters in constructing complex scaffolds. The methoxy group’s directing effects could similarly facilitate regioselective functionalization in the target compound .

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